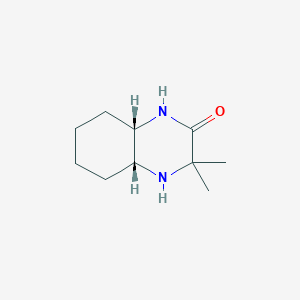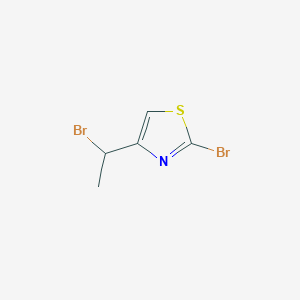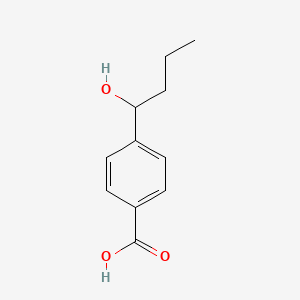
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide is a compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutanesulfonamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Cyclobutanesulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide involves its interaction with biological targets:
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Chloro-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Methyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Phenyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the thiazole ring in 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide imparts unique electronic and steric properties, influencing its reactivity and biological activity .
- Biological Activity: Compared to its chloro, methyl, and phenyl analogs, the bromo derivative may exhibit different levels of antimicrobial, antifungal, and anticancer activities due to the distinct properties of the bromine atom .
Eigenschaften
Molekularformel |
C7H9BrN2O2S2 |
|---|---|
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S2/c8-5-4-10-6(13-5)7(2-1-3-7)14(9,11)12/h4H,1-3H2,(H2,9,11,12) |
InChI-Schlüssel |
BIFDHAVUXDLGMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=C(S2)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-n-methoxy-](/img/structure/B8525934.png)


![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)










